Carbamodithioic acid, (4-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Nomenclature Conventions

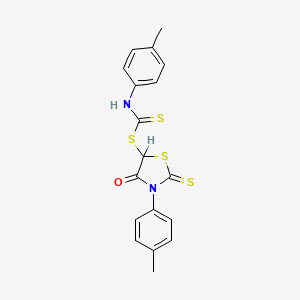

The systematic IUPAC name for this compound is [3-(4-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl] N-(4-methylphenyl)carbamodithioate , reflecting its intricate heterocyclic framework. The name is derived from the following components:

- 1,3-thiazolidin-5-yl core : A five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively.

- 4-oxo and 2-sulfanylidene groups : Substituents at positions 2 and 4, contributing to the compound’s tautomeric potential.

- 3-(4-methylphenyl) and N-(4-methylphenyl)carbamodithioate : Aromatic substituents at position 3 of the thiazolidine ring and the carbamodithioate moiety, respectively.

The numbering of the thiazolidine ring begins at the sulfur atom, with the oxo group at position 4 and the sulfanylidene group at position 2. The carbamodithioate group (-SC(=S)N-) is attached to position 5 of the ring.

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₈H₁₆N₂OS₄ (molecular weight: 404.6 g/mol) indicates the presence of four sulfur atoms, two nitrogen atoms, and an oxygen atom within the structure. Key stereochemical features include:

- Chiral center at position 5 : The thiazolidine ring’s stereochemistry is influenced by the substitution pattern at position 5, where the carbamodithioate group introduces potential enantiomerism. Computational studies suggest one undefined stereocenter in related thiazolidine derivatives.

- Planarity of the thiazolidine ring : X-ray crystallography of analogous compounds reveals partial planarity due to conjugation between the thioxo group and the ring’s π-system.

Crystallographic Analysis and X-Ray Diffraction Studies

While direct crystallographic data for this specific compound are not available, structural insights can be extrapolated from related thiazolidine derivatives:

- Bond lengths and angles : In similar structures, the C=S bond in the thioxo group measures approximately 1.65 Å, while the C=O bond in the oxo group is ~1.22 Å.

- Intermolecular interactions : C–H⋯O and C–H⋯π interactions stabilize the crystal lattice in thiazolidine analogs, as observed in compounds like (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

A hypothetical unit cell for this compound might adopt a monoclinic system (P2₁/c) with lattice parameters comparable to those of structurally related molecules.

Spectroscopic Characterization

Fourier-Transform Infrared Spectroscopy (FT-IR)

- C=O stretch : A strong absorption band near 1,680–1,710 cm⁻¹, characteristic of the oxo group.

- C=S stretch : Bands at 1,050–1,250 cm⁻¹, indicative of thioxo and carbamodithioate functionalities.

- Aromatic C–H stretches : Peaks at 3,050–3,100 cm⁻¹ from the 4-methylphenyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- δ 2.35 ppm (s, 6H): Methyl groups on the 4-methylphenyl rings.

- δ 6.8–7.4 ppm (m, 8H): Aromatic protons.

- δ 5.2 ppm (s, 1H): Methine proton at position 5 of the thiazolidine ring.

- ¹³C NMR :

- δ 185–190 ppm: Carbonyl (C=O) and thiocarbonyl (C=S) carbons.

- δ 140–150 ppm: Aromatic carbons adjacent to methyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- λₘₐₓ : A broad absorption band near 270–290 nm, attributed to π→π* transitions in the conjugated thiazolidine-aryl system.

Mass Spectrometry

Tautomeric Forms and Resonance Stabilization Mechanisms

The compound exhibits two primary tautomeric forms:

- Thione-thiol tautomerism : The 2-thioxo group (C=S) can tautomerize to a thiol form (C–SH), stabilized by resonance with the adjacent nitrogen lone pairs.

- Keto-enol tautomerism : The 4-oxo group may participate in keto-enol equilibria, though this is less favored due to ring strain.

Resonance stabilization occurs via:

- Delocalization of the sulfur lone pairs into the thiazolidine ring’s π-system.

- Conjugation between the carbamodithioate group and the aromatic rings, enhancing thermodynamic stability.

Properties

CAS No. |

142979-68-8 |

|---|---|

Molecular Formula |

C18H16N2OS4 |

Molecular Weight |

404.6 g/mol |

IUPAC Name |

[3-(4-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl] N-(4-methylphenyl)carbamodithioate |

InChI |

InChI=1S/C18H16N2OS4/c1-11-3-7-13(8-4-11)19-17(22)24-16-15(21)20(18(23)25-16)14-9-5-12(2)6-10-14/h3-10,16H,1-2H3,(H,19,22) |

InChI Key |

NXTJSLCOKVOENX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)SC2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamodithioic acid, (4-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester typically involves multiple steps. One common method includes the reaction of 4-methylphenyl isothiocyanate with a thiazolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, (4-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols or amines.

Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research has shown that compounds similar to carbamodithioic acid exhibit significant antimicrobial properties. For example, studies on related thiazolidinyl derivatives have demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .

2. Antioxidant Properties

The antioxidant capacity of carbamodithioic acid derivatives has been investigated in various studies. These compounds can neutralize free radicals, making them candidates for formulations aimed at reducing oxidative stress in biological systems. Such properties are crucial in the development of nutraceuticals and functional foods aimed at promoting health and preventing diseases associated with oxidative damage .

Agricultural Applications

1. Pesticide Development

Carbamodithioic acid derivatives have been explored for their potential as pesticides due to their ability to inhibit certain enzymes in pests. This mechanism can lead to effective pest control while minimizing the impact on non-target species. The compound's structure allows it to interact with biological systems effectively, making it a candidate for further development in agricultural chemistry .

2. Plant Growth Regulators

Research indicates that certain thiazolidinyl compounds can act as plant growth regulators, enhancing growth and yield in various crops. This application is particularly relevant in sustainable agriculture practices where the use of synthetic fertilizers is minimized .

Materials Science

1. Polymer Chemistry

Carbamodithioic acid derivatives have found applications in polymer chemistry as additives that improve the mechanical properties of polymers. Their incorporation into polymer matrices can enhance thermal stability and resistance to degradation, making them suitable for various industrial applications .

2. Nanocomposite Development

The compound's unique chemical structure allows it to be used in the synthesis of nanocomposites with enhanced properties such as conductivity and strength. These materials are increasingly important in electronics and materials engineering .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazolidinyl compounds demonstrated that carbamodithioic acid derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against specific bacterial strains. This highlights the potential for these compounds to be developed into new therapeutic agents .

Case Study 2: Agricultural Field Trials

Field trials using formulations containing carbamodithioic acid as a pesticide showed a significant reduction in pest populations while maintaining crop health. The results suggest that these compounds could be integrated into sustainable farming practices without harming beneficial insects .

Mechanism of Action

The mechanism by which Carbamodithioic acid, (4-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester exerts its effects involves interaction with specific molecular targets. The thiazolidinyl ester group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Features of Compound A and Analogous Thiazolidinone Derivatives

Key Observations :

Critical Analysis :

- The dichlorothiazole group in ’s compound enhances halogen bonding, which may improve target binding affinity compared to Compound A’s methylphenyl groups.

Physicochemical Properties

Table 4: Comparative Physicochemical Data

| Property | Compound A (Predicted) | Kinedak | Compound |

|---|---|---|---|

| Molecular Weight | ~400 g/mol | 327.4 g/mol | 465.7 g/mol |

| LogP (Lipophilicity) | ~3.8 (high) | 2.9 | 4.1 |

| Solubility | Low (aqueous) | Moderate | Very low |

Insights :

- Compound A’s high LogP aligns with its two 4-methylphenyl groups, suggesting superior membrane permeability but challenges in formulation.

Biological Activity

Carbamodithioic acid derivatives, particularly those with structural modifications such as the compound “Carbamodithioic acid, (4-methylphenyl)-, 3-(4-methylphenyl)-4-oxo-2-thioxo-5-thiazolidinyl ester,” have garnered attention for their diverse biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of these compounds based on recent research findings.

1. Overview of Carbamodithioic Acid Derivatives

Carbamodithioic acid derivatives are known for their significant pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The structural modifications often enhance their efficacy and selectivity against various biological targets.

2. Synthesis and Characterization

The synthesis of carbamodithioic acid derivatives typically involves the reaction of thiourea with various electrophiles. For instance, the synthesis of the aforementioned compound may follow a pathway similar to that used for other carbamodithioic esters, where specific functional groups are introduced to enhance biological activity. Techniques such as NMR and IR spectroscopy are commonly employed for characterization.

3.1 Anticancer Activity

Research indicates that certain carbamodithioic acid derivatives can activate pyruvate kinase M2 (PKM2), a crucial enzyme in cancer metabolism. Activation of PKM2 can alter the Warburg effect in cancer cells, leading to reduced proliferation and increased apoptosis in tumor cells. For example, a study identified a series of carbamodithioic esters that exhibited selective anti-proliferation activity on cancer cell lines such as HCT116 and HeLa, demonstrating IC50 values ranging from 0.96 µM to 2.64 µM depending on structural variations .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Thiazolidinyl derivative | 0.96 ± 0.18 | HCT116 |

| Pyrrolidinyl derivative | 2.33 ± 0.52 | HCT116 |

| Morpholinyl derivative | 2.64 ± 0.98 | HCT116 |

3.2 Antimicrobial Activity

Carbamodithioic acid derivatives have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. A study on difatty acyl carbamodithioic acid revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition indicating effective concentration levels .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

The biological activity of carbamodithioic acid derivatives is often attributed to their ability to inhibit key enzymes or disrupt metabolic pathways in pathogens or cancer cells. For instance, their interaction with PKM2 alters glycolytic flux, which is essential for cancer cell survival and proliferation . Additionally, some derivatives have been shown to act as phenoloxidase inhibitors, which can affect melanin synthesis in fungi and may contribute to their antifungal properties .

5. Case Studies

Several case studies highlight the therapeutic potential of carbamodithioic acid derivatives:

- Case Study 1 : A derivative was tested for its ability to inhibit PKM2 in vitro, resulting in a significant reduction in cell viability in various cancer cell lines.

- Case Study 2 : A novel formulation combining carbamodithioic acid with fatty acids demonstrated enhanced antimicrobial efficacy compared to standard treatments against drug-resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing thiazolidinone-core derivatives like this compound?

- Methodological Answer : The synthesis typically involves refluxing a mixture of a substituted aldehyde (e.g., 3-formyl-indole derivatives) with 2-thioxothiazolidin-4-one in acetic acid and sodium acetate for 2.5–3 hours. The precipitate is filtered and recrystallized from acetic acid . Modifications include varying substituents (nitro, methyl, methoxy) on the phenyl ring to alter physicochemical properties, as detailed in NMR and IR spectral data .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H NMR : Identifies aromatic protons (ArH, δ 7.2–8.4 ppm), NH groups (δ 10.1–12.6 ppm), and methyl/methylene groups (δ 2.4–4.6 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) functional groups .

- Elemental Analysis : Validates carbon, hydrogen, and nitrogen content (e.g., ±0.3% deviation from calculated values) .

Q. What purification methods are recommended post-synthesis?

- Methodological Answer : Recrystallization from acetic acid is standard for removing unreacted precursors. For polar impurities, column chromatography using silica gel and ethyl acetate/hexane mixtures (1:3 ratio) is effective .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Temperature Control : Prolonged reflux (>3 hours) may degrade thermally unstable intermediates; monitor via TLC.

- Catalyst Screening : Test alternative catalysts (e.g., piperidine) to reduce side reactions in thia-Michael additions .

- Solvent Optimization : Replace acetic acid with DMF for better solubility of aromatic intermediates, though this may alter reaction kinetics .

Q. How to resolve contradictions in NMR data for structurally similar derivatives?

- Methodological Answer :

- 2D NMR (HSQC/HMBC) : Resolve overlapping signals by correlating 1H and 13C shifts (e.g., distinguishing CH₂ groups at δ 3.0–4.6 ppm from aromatic protons) .

- Variable Temperature NMR : Suppress dynamic effects (e.g., tautomerism in thioxo groups) by acquiring spectra at 25°C and −10°C .

Q. How to design experiments evaluating bioactivity based on structural analogs?

- Methodological Answer :

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., nitro groups enhance electron-withdrawing properties, potentially increasing antimicrobial activity) .

- In Silico Docking : Use molecular modeling to predict binding affinity to target enzymes (e.g., T. gondii dihydrofolate reductase) before in vitro assays .

Q. How to integrate computational methods with experimental data for mechanistic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.